1-Tosyloxy-5-hexyne
Overview
Description
1-Tosyloxy-5-hexyne is an organic compound that features both an alkyne group and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tosyloxy-5-hexyne typically involves the reaction of 5-hexyn-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
5-Hexyn-1-ol+p-Toluenesulfonyl chloride→5-Hexynyl p-toluenesulfonate+Hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Tosyloxy-5-hexyne undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Click Chemistry: The alkyne group can participate in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Click Chemistry: The reaction with azides is catalyzed by copper(I) salts, often in the presence of a ligand such as tris(benzyltriazolylmethyl)amine (TBTA).
Major Products
Nucleophilic Substitution: The major products are the corresponding substituted hexynes.
Click Chemistry: The major products are 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.
Scientific Research Applications
1-Tosyloxy-5-hexyne has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Bioconjugation: The alkyne group allows for the attachment of biomolecules via click chemistry, facilitating the study of biological processes.
Materials Science: The compound is used in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Tosyloxy-5-hexyne in chemical reactions primarily involves the activation of the alkyne and sulfonate groups. The alkyne group participates in cycloaddition reactions, while the sulfonate group acts as a leaving group in nucleophilic substitution reactions. These mechanisms enable the compound to form stable bonds with various substrates, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: A strong organic acid used in various chemical reactions.
p-Toluenesulfonyl chloride: A reagent used to introduce the sulfonate group into organic molecules.
Hexynyl derivatives: Compounds containing the hexynyl group, used in similar applications.
Uniqueness
1-Tosyloxy-5-hexyne is unique due to the presence of both the alkyne and sulfonate groups, which provide dual functionality. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds with only one of these groups.
Properties
IUPAC Name |
hex-5-ynyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h1,7-10H,4-6,11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJWLEMTYAEICI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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